molecular formula C18H18N6O8S3 B1209232 Cefonicid CAS No. 61270-58-4

Cefonicid

货号: B1209232
CAS 编号: 61270-58-4
分子量: 542.6 g/mol
InChI 键: DYAIAHUQIPBDIP-AXAPSJFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢尼西是一种第二代头孢菌素类抗生素。它以其杀菌作用而闻名,该作用源于抑制细菌细胞壁的合成。 该化合物用于治疗各种细菌感染,包括泌尿道感染、下呼吸道感染以及软组织和骨骼感染 .

作用机制

头孢尼西与其他β-内酰胺类抗生素一样,通过与位于细菌细胞壁内的特定青霉素结合蛋白结合而发挥作用。 这种结合抑制细菌细胞壁合成的第三阶段和最后阶段,导致细菌细胞壁自溶酶(如自溶素)介导的细胞裂解 .

生物活性

Cefonicid is a second-generation cephalosporin antibiotic known for its broad-spectrum antimicrobial activity and prolonged serum half-life. This article will explore the biological activity of this compound, including its antimicrobial efficacy, pharmacokinetics, clinical applications, and limitations based on diverse research findings.

Overview of this compound

This compound was developed to enhance the treatment of infections caused by various bacteria, particularly those resistant to first-generation cephalosporins. It is administered intravenously or intramuscularly and has shown significant effectiveness against a range of pathogens.

Key Characteristics

  • Chemical Class : Second-generation cephalosporin
  • Administration : Intravenous or intramuscular
  • Half-Life : Approximately 5 hours
  • Protein Binding : 98% in human serum

Antimicrobial Spectrum

This compound exhibits a broad antimicrobial spectrum, effective against many gram-positive and gram-negative bacteria. The following table summarizes its activity against various pathogens:

PathogenSensitivity to this compound
Methicillin-sensitive Staphylococcus aureusSensitive
Non-enterococcal streptococciSensitive
Haemophilus influenzaeSensitive
Neisseria gonorrhoeaeExcellent activity
Neisseria meningitidisSensitive
Enterobacteriaceae (most species)Sensitive
Pseudomonas spp.Resistant
Acinetobacter spp.Resistant
Bacteroides fragilisResistant

This compound's effectiveness against Neisseria gonorrhoeae is particularly noteworthy, with studies indicating excellent in vitro activity against this pathogen . However, it shows limited efficacy against Pseudomonas and other resistant organisms .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in various infection types. A review of clinical trials involving over 1,000 patients treated with this compound reported a cure or improvement rate of 91.7% . The drug has been used successfully for:

  • Surgical Prophylaxis : A single preoperative dose offers comparable protection against surgical site infections as multiple doses of other antibiotics .
  • Urinary Tract Infections : Efficacy similar to that of cefamandole and cefazolin .
  • Lower Respiratory Tract Infections : Effective in treating pneumonia and related conditions .

Case Studies

  • Surgical Prophylaxis Study :
    • Objective : To evaluate the efficacy of this compound in preventing postoperative infections.
    • Results : Patients receiving a single dose showed similar infection rates compared to those receiving multiple doses of alternative antibiotics.
    • : this compound can be an effective option for surgical prophylaxis, potentially reducing costs and improving patient compliance .
  • Treatment of Gonorrhea :
    • Objective : Assess this compound's effectiveness in treating uncomplicated gonorrhea.
    • Results : High cure rates were observed, confirming its role as a viable treatment option.
    • : this compound is effective against Neisseria gonorrhoeae, making it an important alternative in antibiotic-resistant cases .

Limitations and Resistance

Despite its broad-spectrum activity, this compound has limitations:

  • It is ineffective against certain resistant organisms such as Pseudomonas aeruginosa and Bacteroides fragilis .
  • Clinical failures have been reported in treating soft tissue infections and endocarditis caused by Staphylococcus aureus .

常见问题

Q. Basic: What is the mechanism of action of Cefonicid, and how can researchers validate its interaction with penicillin-binding proteins (PBPs)?

Answer:
this compound, a second-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking. To validate this interaction:

PBP Binding Assays : Use radiolabeled this compound in competitive binding studies with purified PBPs. Measure displacement by other β-lactams to assess affinity .

Chromatographic Validation : Employ high-performance liquid chromatography (HPLC) to quantify drug purity and confirm structural integrity, ensuring consistent binding activity. System suitability tests (e.g., resolution ≥1.1 between this compound and degradation products) are critical .

Q. Basic: What pharmacokinetic properties of this compound are critical for determining dosing intervals in clinical studies?

Answer:
Key pharmacokinetic parameters include:

  • Half-life : ~3.5 hours in humans, enabling 12-hour dosing intervals for systemic infections .
  • Renal Clearance : 21% of creatinine clearance, lower than cefazolin (50%) and cefamandole (160%), suggesting tubular reabsorption .
  • Protein Binding : 98% binding to serum proteins, reducing free drug availability .
    Methodological Note : Use non-compartmental analysis (NCA) to calculate AUC and trough concentrations, ensuring levels remain above pathogen MICs during dosing intervals .

Q. Advanced: How should researchers design experiments to measure this compound concentrations in myocardial tissue during surgical interventions?

Answer:
Experimental Design :

Dosing Protocol : Administer 1–2 g intramuscularly 1 hour pre-surgery. Sample plasma at CPB initiation, 15 minutes post-CPB, and post-CPB completion .

Tissue Sampling : Collect right atrial biopsies intraoperatively. Homogenize tissue and quantify this compound via microbiological assay or HPLC .

MIC Correlation : Compare tissue concentrations to MICs of common pathogens (e.g., S. aureus MIC = 4.8–5.0 µg/mL) to assess therapeutic efficacy .

Q. Advanced: What methodologies resolve contradictions in this compound’s renal clearance data compared to other cephalosporins?

Answer:
Approach :

Comparative Pharmacokinetics : Co-administer this compound with cefazolin/cefamandole in crossover studies. Measure renal clearance via urine collection and plasma sampling .

Protein Binding Adjustment : Calculate unbound drug fractions (ultrafiltration) to assess glomerular filtration rates. This compound’s high protein binding (98%) explains lower renal excretion .

In Vitro Models : Use kidney tubule cell cultures to quantify reabsorption vs. secretion mechanisms .

Q. Advanced: How can researchers optimize susceptibility testing protocols for this compound against β-lactamase-producing pathogens?

Answer:
Methodology :

Standardized Kirby-Bauer Testing : Follow CLSI guidelines using Mueller-Hinton agar. Zone diameter interpretative criteria (e.g., ≥18 mm for susceptibility) must align with MIC breakpoints (≤8 µg/mL) .

β-Lactamase Stability Assays : Incubate this compound with purified enzymes (e.g., TEM-1, SHV-1) and measure hydrolysis rates via spectrophotometry .

Synergy Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess restored activity against resistant strains .

Q. Basic: What standardized assays quantify this compound purity and stability in pharmaceutical formulations?

Answer:
HPLC Protocol :

Mobile Phase : Acetonitrile-phosphate buffer (pH 6.0) .

System Suitability :

  • Resolution ≥1.1 between this compound and desacetyl degradation products.
  • Theoretical plates ≥1500; symmetry factor ≤1.3 .

Validation : Linear range 80–120% of target concentration (R² >0.99), precision RSD ≤2.0% .

Q. Advanced: What statistical approaches analyze variability in this compound’s efficacy across patient populations?

Answer:
Strategies :

Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., renal function, BMI) influencing drug exposure .

Stratified Analysis : Subgroup patients by creatinine clearance (<50 mL/min vs. ≥50 mL/min) to assess dosing adjustments .

Meta-Analysis : Pool data from trials (e.g., open-heart surgery studies) to evaluate heterogeneity via I² statistics .

Q. Advanced: How to evaluate this compound’s efficacy in preventing postoperative infections when clinical data are contradictory?

Answer:
Resolution Framework :

Study Quality Assessment : Apply GRADE criteria to rank evidence (e.g., RCTs > observational studies). Scott et al. (1983) demonstrated efficacy in open-heart surgery, but small sample sizes limit generalizability .

Subgroup Analysis : Stratify by infection type (e.g., S. aureus vs. gram-negative). Note contraindications in significant staphylococcal infections .

Preclinical Validation : Use animal models (e.g., rat endocarditis) to confirm tissue penetration and dose-response relationships .

属性

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAIAHUQIPBDIP-AXAPSJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61270-78-8 (di-hydrochloride salt)
Record name Cefonicid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022758
Record name Cefonicid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.95e-01 g/L
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Cefonicid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

61270-58-4
Record name Cefonicid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61270-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefonicid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefonicid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01328
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefonicid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFONICID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefonicid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Cefonicid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。